molecular formula C10H11NO3 B8046711 4-Formyl-N-(2-hydroxyethyl)benzamide

4-Formyl-N-(2-hydroxyethyl)benzamide

Cat. No.: B8046711
M. Wt: 193.20 g/mol
InChI Key: HCDVMSPQYBPRJD-UHFFFAOYSA-N
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Description

4-Formyl-N-(2-hydroxyethyl)benzamide is an organic compound with the chemical formula C10H11NO3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-(2-hydroxyethyl)aminocarbonyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-N-(2-hydroxyethyl)benzamide typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine. The reaction is catalyzed by a suitable catalyst under moderate conditions. The process is characterized by its simplicity, availability of raw materials, and moderate reaction conditions .

Industrial Production Methods

In industrial settings, the preparation of this compound involves a multi-step process. Initially, p-fluorobenzaldehyde or p-chlorobenzaldehyde reacts with diethanolamine to form an intermediate. This intermediate undergoes further reactions, including hydroxyl protection, Vilsmeier reaction, and hydrolysis deprotection, to yield the final product .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzaldehyde ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Formyl-N-(2-hydroxyethyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 4-Formyl-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved include the inhibition of enzyme activity and the modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-N-(2-hydroxyethyl)benzamide is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it valuable in both research and industrial settings.

Properties

IUPAC Name

4-formyl-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-5-11-10(14)9-3-1-8(7-13)2-4-9/h1-4,7,12H,5-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDVMSPQYBPRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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